1,3-Dibromo-5-isopropoxybenzene
Overview
Description
1,3-Dibromo-5-isopropoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an isopropoxy group is substituted at the 5 position. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in an aqueous or alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-isopropoxybenzene in chemical reactions involves the activation of the bromine atoms and the isopropoxy group. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy group can participate in various interactions depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1,3-Dibromo-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1,3-Dibromo-5-tert-butoxybenzene: Similar structure but with a tert-butoxy group instead of an isopropoxy group.
Uniqueness
1,3-Dibromo-5-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research applications.
Properties
IUPAC Name |
1,3-dibromo-5-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEANGEKXRPNJTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.